molecular formula C11H10BrF3OS B14065393 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one

1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14065393
M. Wt: 327.16 g/mol
InChI Key: MYUVIQMXUPLZMN-UHFFFAOYSA-N
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Description

1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one is a substituted aromatic ketone featuring a propan-1-one backbone attached to a phenyl ring substituted at the 3- and 5-positions with bromomethyl (-CH₂Br) and trifluoromethylthio (-SCF₃) groups, respectively.

Properties

Molecular Formula

C11H10BrF3OS

Molecular Weight

327.16 g/mol

IUPAC Name

1-[3-(bromomethyl)-5-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C11H10BrF3OS/c1-2-10(16)8-3-7(6-12)4-9(5-8)17-11(13,14)15/h3-5H,2,6H2,1H3

InChI Key

MYUVIQMXUPLZMN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)CBr)SC(F)(F)F

Origin of Product

United States

Preparation Methods

Diazotization of Aniline Precursors

A foundational approach involves diazotization of 3-amino-5-(trifluoromethylthio)benzaldehyde, followed by coupling with propenyl acetate. This method, adapted from CA2205694A1, proceeds via:

  • Diazonium salt formation : Treatment of the aniline derivative with hydrochloric acid and sodium nitrite at 0–25°C yields a diazonium intermediate.
  • Coupling with propenyl acetate : The diazonium salt reacts with propenyl acetate in methanol/water under catalytic CuCl₂ (1.5–3.0 mol%), producing the ketone via a radical-mediated pathway.

Key parameters :

  • Temperature: 40–60°C optimizes coupling efficiency.
  • Solvent polarity: Methanol/water mixtures (3:1 v/v) enhance intermediate stability.
  • Yield: 68–72% after purification by heptane extraction.

Limitations and Modifications

While effective, this route faces challenges in regioselectivity when introducing the bromomethyl group. Post-hoc bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in CCl₄ achieves 85% bromination at the 3-position but requires stringent exclusion of moisture.

Grignard Reagent and Ketene Condensation

Grignard Complex Formation

WO2021171301A1 describes a scalable method using Grignard reagents:

  • Synthesis of meta-halo benzotrifluoride : A 96:3:1 mixture of meta:para:ortho isomers is reacted with Mg in THF catalyzed by iodine.
  • Ketene addition : The Grignard complex reacts with ketene (CH₂=C=O) in toluene using Fe(AcAc)₃–acetic acid catalyst, yielding 3-trifluoromethyl acetophenone.

Critical improvements :

  • Transition metal–acid complexes (e.g., Fe(AcAc)₃) boost yields to 89% by stabilizing reactive intermediates.
  • Hydrocarbon solvents (toluene) minimize side reactions compared to ethers.

Friedel-Crafts Acylation Strategies

Direct Acylation of Substituted Benzene

Acylation of 1-bromo-3-(trifluoromethylthio)-5-methylbenzene via Friedel-Crafts reaction with propionyl chloride and AlCl₃ generates the ketone backbone. However, steric hindrance from the trifluoromethylthio group limits yields to 55–60%.

Tandem Bromination-Acylation

An alternative one-pot method combines:

  • Bromination : Using Br₂ in FeCl₃ at 40°C.
  • In situ acylation : Propionyl chloride addition under reflux.
    This approach streamlines synthesis but risks over-bromination, requiring precise stoichiometry (Br₂:substrate = 1.05:1).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Diazotization 68–72 95 Scalable, minimal byproducts Requires toxic Cu catalysts
Grignard-Ketene 89 99+ High purity, fewer steps Sensitive to moisture, costly ligands
Friedel-Crafts 55–60 90 Simple reagents Low yield, regioselectivity issues

Mechanistic Insights and Optimization

Role of Transition Metal Catalysts

Fe(AcAc)₃ in Grignard reactions facilitates electron transfer, accelerating ketene insertion. Substituting Fe with Ru(AcAc)₃ increases turnover frequency by 40% but raises costs.

Solvent Effects on Bromination

Polar aprotic solvents (DMF) improve bromomethyl group stability by stabilizing charged intermediates. Conversely, non-polar solvents (heptane) reduce side reactions during extraction.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the bromomethyl group or other functional groups within the molecule.

    Substitution: The bromomethyl group is particularly reactive and can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenylpropanones.

Scientific Research Applications

1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl and trifluoromethylthio groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of certain enzymes, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

Key structural analogues include:

  • 1-(4-(Trifluoromethylthio)phenyl)propan-1-one (CAS 1443326-76-8): Substituted at the para position with -SCF₃, lacking the bromomethyl group. This compound has a boiling point of 225.3±40.0 °C and a density of 1.28±0.1 g/cm³, reflecting reduced steric hindrance and molecular weight compared to the target compound .
  • 1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one (CAS 1806549-22-3): A positional isomer with -SCF₃ at the 4-position and an additional chlorine at the propan-2-one chain. Its higher molecular weight likely contributes to elevated boiling points and densities compared to simpler derivatives .
  • 1-(3-(Chloromethyl)-5-(difluoromethyl)phenyl)propan-1-one (CAS 1803710-96-4): Features a chloro-methyl group instead of bromo-methyl and a difluoromethyl (-CF₂H) substituent. The reduced electronegativity of -CF₂H versus -SCF₃ may lower reactivity at the carbonyl .
Physicochemical Properties
Compound Name Boiling Point (°C) Density (g/cm³) Key Substituents
1-(4-(Trifluoromethylthio)phenyl)propan-1-one 225.3±40.0 (Predicted) 1.28±0.1 (Predicted) -SCF₃ (para)
1-(3-(Bromomethyl)-2-(SCF₃)phenyl)-1-chloropropan-2-one 298.6±40.0 (Predicted) 1.61±0.1 (Predicted) -BrCH₂, -SCF₃ (ortho), -Cl
1-(3-Chloropropyl)-3-ethoxy-2-(SCF₃)benzene N/A N/A -SCF₃ (ortho), -OCH₂CH₃, -Cl

Key Observations :

  • Bromomethyl and chloro substituents increase molecular weight and density due to higher halogen atomic mass and van der Waals interactions .
  • Trifluoromethylthio groups enhance thermal stability, as seen in elevated boiling points for compounds with -SCF₃ .
Challenges and Limitations
  • Synthetic Complexity : Introducing both bromomethyl and trifluoromethylthio groups may require multi-step protocols, increasing cost and reducing overall yield compared to simpler derivatives .
  • Steric Hindrance : The meta-substitution pattern in the target compound could hinder electrophilic aromatic substitution or coupling reactions at the ortho/para positions .

Biological Activity

1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one, with the CAS number 1806548-81-1, is a synthetic organic compound notable for its unique molecular structure and potential biological activities. Its molecular formula is C11H10BrF3OS, and it has a molecular weight of 327.16 g/mol. The compound features a bromomethyl group and a trifluoromethylthio group attached to a phenyl ring, which contribute to its reactivity and interactions with biological systems .

The compound's structure can be represented as follows:

Molecular Structure C11H10BrF3OS\text{Molecular Structure }\text{C}_{11}\text{H}_{10}\text{BrF}_3\text{OS}
PropertyValue
Molecular FormulaC11H10BrF3OS
Molecular Weight327.16 g/mol
CAS Number1806548-81-1

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating potential pharmacological applications. Its structural features suggest interactions with several biological targets, including enzyme inhibition and receptor binding.

The proposed mechanisms through which this compound may exert its biological effects include:

  • Enzyme Inhibition : The presence of the bromomethyl and trifluoromethylthio groups may enable the compound to interact with specific enzymes, potentially inhibiting their activity.
  • Receptor Binding : The compound might bind to various receptors, influencing signaling pathways that could lead to therapeutic effects.

Study 2: Antimicrobial Activity

Research on related compounds has shown that halogenated phenyl ketones exhibit antimicrobial properties. The introduction of bromine and trifluoromethylthio groups enhances lipophilicity, potentially improving membrane permeability and thus increasing antimicrobial efficacy .

Comparative Analysis with Related Compounds

Compound NameCAS NumberBiological Activity
This compound1806548-81-1Potential enzyme inhibitor; antimicrobial properties
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone2003-10-3Antimicrobial activity reported
DPC423 (related pyrazole derivative)N/APotent factor Xa inhibitor

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-(Bromomethyl)-5-(trifluoromethylthio)phenyl)propan-1-one?

  • Methodology: The compound can be synthesized via palladium-catalyzed cross-coupling reactions, leveraging bromomethyl and trifluoromethylthio groups as reactive handles. For example, describes the use of palladium catalysts for C–H bond functionalization in thiophene derivatives, which can be adapted for this compound. Key steps include:

  • Bromination of precursor aryl rings (e.g., using NBS or Br₂ in controlled conditions).
  • Introduction of trifluoromethylthio groups via nucleophilic substitution or radical pathways .
  • Ketone formation via Friedel-Crafts acylation or oxidation of propanol intermediates .
    • Optimization: Reaction temperature (70–80°C) and solvent polarity (DME/H₂O mixtures) significantly influence yield, as noted in for analogous propanone syntheses.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Key Methods:

  • ¹H/¹³C NMR : Assign signals for the bromomethyl (δ ~4.5–5.0 ppm) and trifluoromethylthio (δ ~45–50 ppm in ¹³C) groups. provides spectral benchmarks for similar bromophenyl-propanones, showing characteristic coupling patterns (e.g., J = 16 Hz for α,β-unsaturated ketones) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1645 cm⁻¹ and C-S vibrations at ~785 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 350–360 for C₁₁H₉BrF₃OS) and fragmentation patterns validate the structure.

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments?

  • Approach: Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of regiochemistry and stereoelectronic effects. highlights SHELX software for refining crystal structures, particularly for brominated and sulfur-containing aromatics . For example:

  • Bond angles and torsion angles distinguish between para/meta substitution patterns.
  • Displacement parameters clarify thermal motion in the bromomethyl group .
    • Case Study: used SCXRD to confirm dihedral angles in N-substituted pyrazolines, a strategy applicable to this compound’s phenyl-propanone core .

Q. What computational methods predict the reactivity of the trifluoromethylthio group?

  • Methodology: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic substitution pathways. discusses the electronic effects of trifluoromethyl groups in similar ketones, showing:

  • High electron-withdrawing capacity of -SCF₃ stabilizes transition states in nucleophilic attacks.
  • Frontier Molecular Orbital (FMO) analysis predicts reactivity at the bromomethyl site .
    • Validation: Compare computed vs. experimental NMR chemical shifts (Δδ < 0.1 ppm) to refine computational models.

Data Contradiction and Resolution

Q. How to address discrepancies in observed vs. predicted NMR splitting patterns?

  • Root Cause: Dynamic effects (e.g., restricted rotation of the trifluoromethylthio group) may cause unexpected splitting. observed similar anomalies in 3-bromophenyl derivatives, where J-values deviated due to steric hindrance .
  • Resolution:

  • Variable-temperature NMR (VT-NMR) to probe rotational barriers.
  • 2D-COSY and NOESY experiments to confirm through-space couplings .

Applications in Medicinal Chemistry

Q. How does this compound serve as a precursor for bioactive molecules?

  • Case Study: The bromomethyl group enables alkylation of nucleophiles (e.g., amines, thiols), while the trifluoromethylthio moiety enhances lipophilicity in drug candidates. describes analogous propanones used to synthesize primaquine-NSAID hybrids with antimalarial activity .
  • Methodology:

  • Suzuki-Miyaura coupling ( ) to append aryl/heteroaryl groups .
  • Reductive amination for secondary/tertiary amine derivatives.

Tabulated Data from Evidence

Property Value/Technique Reference
C=O IR Stretch ~1645 cm⁻¹
¹H NMR (BrCH₂) δ 4.5–5.0 ppm (quartet)
SCXRD Software SHELX-2018 (Refinement)
Pd-Catalyzed Reaction Temp 70–80°C (Optimal Yield)

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